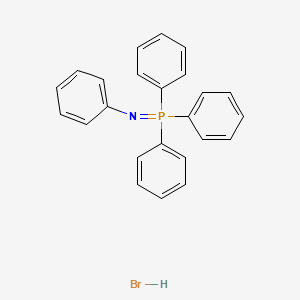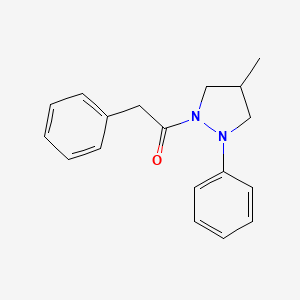
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, an ethynyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethynyl-4-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like dichloromethane under reflux conditions. The bromination selectively occurs at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly brominating agents may be explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents such as tetrahydrofuran or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of extended aromatic systems or conjugated alkenes.
Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biological pathways and mechanisms through the synthesis of labeled compounds or probes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-ethynyl-4-methoxybenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds.
Coupling Reactions: The ethynyl group participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition and reductive elimination steps.
Oxidation Reactions: The methoxy group can be oxidized through electron transfer processes, leading to the formation of carbonyl compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzene: Lacks the ethynyl and methoxy groups, making it less versatile in coupling reactions.
1-Ethynyl-4-methoxybenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-1-ethynylbenzene: Lacks the methoxy group, affecting its reactivity in oxidation reactions.
Uniqueness
2-(Bromomethyl)-1-ethynyl-4-methoxybenzene is unique due to the presence of all three functional groups (bromomethyl, ethynyl, and methoxy) on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research applications.
Properties
CAS No. |
82064-55-9 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C10H9BrO/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6H,7H2,2H3 |
InChI Key |
WHOYYJQFRADOPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


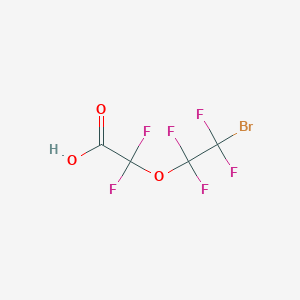

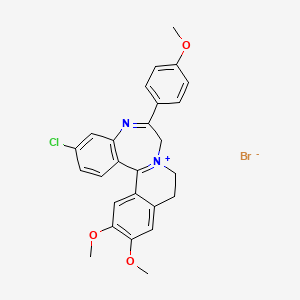
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
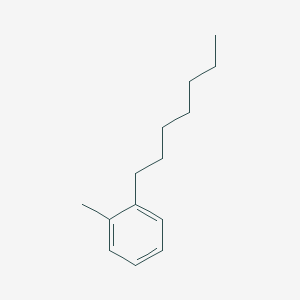


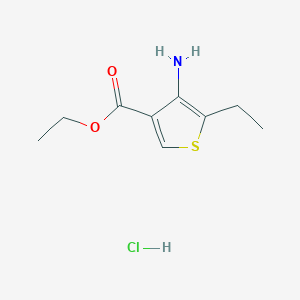
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
